molecular formula C45H36O18 B1669054 Cinnamtannin B1 CAS No. 88082-60-4

Cinnamtannin B1

Cat. No.: B1669054
CAS No.: 88082-60-4
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-LQNPQWRQSA-N
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Description

Cinnamtannin B-1 is a proanthocyanidin found in Cinnamomum cassia and Cinnamomum zeylanicum. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.
Cinnamtannin B1 is a natural product found in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.
See also: Cinnamon (part of).

Mechanism of Action

Cinnamtannin B1, also known as cinnamtannin B-1, is a condensed tannin found in Cinnamomum verum . It falls under the category of type A proanthocyanidin and possesses multiple phenolic hydroxyl groups . This compound has been noted for its antioxidant properties, antimicrobial activities, and ability to inhibit platelet aggregation .

Target of Action

This compound primarily targets reactive oxygen species (ROS) in cells . It has been shown to reduce the effects of hydrogen peroxide (H2O2) in mouse pancreatic acinar cells .

Mode of Action

This compound interacts with its targets by reducing oxidation. For instance, it has been found to reduce H2O2-induced oxidation of CM-H2DCFDA, a stable non-fluorescent molecule that passively diffuses into cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . This is a common pathological precursor that mediates pancreatitis .

Pharmacokinetics

Its multiple phenolic hydroxyl groups suggest that it may have good bioavailability due to potential interactions with biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action include reducing the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . It also reduces H2O2-induced oxidation, inhibits amylase secretion in response to cholecystokinin, and protects acinar cells against H2O2 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of various concentrations of H2O2 . It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration, but only at the lower concentrations of the oxidant .

Biochemical Analysis

Biochemical Properties

Cinnamtannin B1 interacts with various enzymes and proteins. It has been found to reduce the effect of hydrogen peroxide (H2O2) on intracellular free Ca2+ concentration ( [Ca2+]c ) in mouse pancreatic acinar cells . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce oxidation of CM-H2DCFDA, a measure of reactive oxygen species (ROS) in cells . It also reduced cell viability and protected acinar cells against H2O2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Dosage Effects in Animal Models

In animal models, trimer procyanidins in this compound (12.5–50 μmol/L) dose-dependently increased the cell viability and decreased ROS accumulation in H2O2-treated β-cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Biological Activity

Cinnamtannin B1 (CB1) is a naturally occurring trimeric A-type proanthocyanidin found primarily in the bark of Cinnamomum species. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and wound healing properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

This compound is characterized by its unique trimeric structure, which contributes to its biological activity. As a proanthocyanidin, CB1 exhibits a range of cellular actions largely attributed to its antioxidant properties, including modulation of intracellular calcium levels and reactive oxygen species (ROS) generation .

Biological Activities

1. Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects. In a study involving LL-37-induced inflammation in mice, CB1 treatment reduced skin redness and inflammatory responses by inhibiting neutrophil recruitment and decreasing levels of myeloperoxidase (MPO) and MIP-2 . The compound also reversed IL-8 production in human keratinocyte (HaCaT) and monocyte (THP-1) cells, indicating its potential as a therapeutic agent for inflammatory skin conditions like rosacea .

2. Antimicrobial Activity

CB1 demonstrates notable antimicrobial properties against various pathogens. It has been reported to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, and Propionibacterium acnes . Additionally, it inhibits the swarming motility and biofilm formation of Pseudomonas aeruginosa, suggesting its potential utility in managing bacterial infections .

3. Antioxidant Properties

As an antioxidant, this compound modulates several biological processes related to oxidative stress. It has been shown to inhibit platelet aggregation by reducing ROS generation and calcium mobilization in platelets . This action highlights its potential in preventing thrombotic events.

4. Wound Healing Promotion

Recent studies indicate that CB1 enhances the migration of mesenchymal stem cells (MSCs), which is crucial for wound healing. In diabetic mouse models, CB1 treatment accelerated wound closure and increased MSC homing to injury sites . Pharmacological analysis suggests that this effect may involve signaling pathways related to phosphatidylinositol 3-kinase and phospholipase C.

Case Study 1: Anti-inflammatory Mechanism

In a controlled experiment, mice were treated with CB1 prior to induction of inflammation using LL-37. Results showed a significant decrease in neutrophil infiltration and inflammatory markers compared to controls. Histological analysis confirmed reduced epidermal necrosis and inflammation .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CB1 against Pseudomonas aeruginosa. The compound effectively inhibited swarming motility at concentrations as low as 12.5 μg/mL and biofilm formation at 25 μg/mL, demonstrating its potential as an antimicrobial agent .

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of neutrophil recruitment
AntimicrobialInhibition of bacterial growth
AntioxidantModulation of ROS generation
Wound healingPromotion of MSC migration

Properties

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPHRKESMCPO-LQNPQWRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030258
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88082-60-4
Record name Cinnamtannin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88082-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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